molecular formula C10H12N2O2 B13951874 1-Methoxy-3-phenylimidazolidin-2-one CAS No. 52420-43-6

1-Methoxy-3-phenylimidazolidin-2-one

Cat. No.: B13951874
CAS No.: 52420-43-6
M. Wt: 192.21 g/mol
InChI Key: MYNMDQQTJFGTQX-UHFFFAOYSA-N
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Description

1-Methoxy-3-phenylimidazolidin-2-one is an imidazolidinone derivative featuring a methoxy (-OCH₃) group at position 1 and a phenyl group at position 3 on the five-membered heterocyclic ring. Such compounds are often explored in medicinal chemistry and materials science due to their hydrogen-bonding capabilities, conformational flexibility, and bioactivity .

Properties

CAS No.

52420-43-6

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-methoxy-3-phenylimidazolidin-2-one

InChI

InChI=1S/C10H12N2O2/c1-14-12-8-7-11(10(12)13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

MYNMDQQTJFGTQX-UHFFFAOYSA-N

Canonical SMILES

CON1CCN(C1=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclization of N-Arylcyanothioformanilides with Aryl Isocyanates

A prominent synthetic route to 1-methoxy-3-phenylimidazolidin-2-one derivatives involves the reaction of N-arylcyanothioformanilides with aryl isocyanates in the presence of a base such as triethylamine. This method facilitates cyclization to form 5-imino-4-thioxo-2-imidazolidinones, which can be further modified to yield methoxy-substituted imidazolidinones.

  • Stepwise Process:

    • Preparation of N-(3-methoxyphenyl)-cyanothioformanilides from N-aryl isothiocyanates and potassium cyanide.
    • Reaction with phenyl isocyanate in ether solvent, catalyzed by triethylamine, yielding the cyclized imidazolidinone intermediate.
    • Characterization by IR, 1H NMR, and 13C NMR confirms the formation of the imidazolidinone ring with methoxy substitution.
  • Key Spectral Data for 1-Methoxy-3-phenylimidazolidin-2-one:

    • IR absorption bands: NH stretch (~3261 cm⁻¹), C=O stretch (~1777 cm⁻¹).
    • 1H NMR: singlet at δ 3.80 ppm for methoxy protons, singlet at δ 9.66 ppm for NH proton.
    • 13C NMR: signals at 65.3 ppm (OCH₃), 160.1 ppm (C=O), and other aromatic carbons.
  • Molecular Formula: C₁₆H₁₃N₃O₂S (for related thioxo derivatives before hydrolysis).

This method is well-documented in the synthesis of related compounds and provides a reliable pathway to 1-methoxy-3-phenylimidazolidin-2-one by subsequent hydrolysis or substitution steps.

Hydrolysis and Functional Group Transformation

Hydrolysis of the thioxo-imidazolidinone intermediates with dilute hydrochloric acid in boiling ethanol leads to the formation of the corresponding oxo-imidazolidinones, including 1-methoxy-3-phenylimidazolidin-2-one.

  • This step replaces the thioxo group (C=S) with the oxo group (C=O), stabilizing the imidazolidinone ring.
  • The absence of NH absorption bands in IR after hydrolysis confirms the transformation.
  • This process allows tuning of biological activity and physicochemical properties of the compound.

N-Alkoxy Substitution via Acid-Catalyzed Conversion

Other synthetic strategies include converting N-alkoxyhydantoins into N-alkoxyimidazolidinones by treatment with acids such as trifluoroacetic acid or p-toluenesulfonic acid. This approach enables the introduction of methoxy groups at the N-3 position of the imidazolidinone ring.

  • The reaction proceeds smoothly under mild acidic conditions.
  • It is applicable to various N-alkoxy derivatives, offering versatility in functional group modification.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield & Purity Advantages Limitations
Cyclization of N-arylcyanothioformanilides with aryl isocyanates N-(3-methoxyphenyl)-cyanothioformanilide, phenyl isocyanate, triethylamine Ether solvent, room temperature to reflux Moderate to high yields reported Straightforward cyclization, well-characterized intermediates Requires careful handling of isocyanates
Hydrolysis of thioxo-imidazolidinones Dilute HCl in boiling ethanol Reflux, 1-3 hours High conversion Efficient conversion to oxo derivatives Possible side reactions if conditions not controlled
Acid-catalyzed conversion of N-alkoxyhydantoins Trifluoroacetic acid or p-toluenesulfonic acid Mild acidic conditions, room temp to reflux Good yields Mild conditions, selective substitution Limited scope depending on substrate

In-Depth Research Findings and Analysis

Spectroscopic and Analytical Characterization

Research studies have extensively characterized 1-methoxy-3-phenylimidazolidin-2-one and related compounds using:

Structure-Activity Relationships (SAR)

The presence of the methoxy group at the 1-position and phenyl substitution at the 3-position significantly influences the biological activity of imidazolidinone derivatives. Studies indicate:

  • Methoxy substitution enhances antimicrobial activity, possibly by improving lipophilicity and membrane permeability.
  • Phenyl groups contribute to binding affinity with biological targets.
  • Conversion from thioxo to oxo groups alters activity profiles, with oxo derivatives often showing improved stability and efficacy.

Synthetic Challenges and Optimization

  • Control of reaction conditions is crucial to prevent side reactions such as over-hydrolysis or polymerization.
  • Purification often requires chromatographic techniques due to close polarity of intermediates.
  • Scale-up requires careful monitoring of exothermic reactions, especially during cyclization.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3-phenylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced imidazolidinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted imidazolidinones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxo-imidazolidinone derivatives.

    Reduction: Formation of reduced imidazolidinone derivatives.

    Substitution: Formation of substituted imidazolidinones with various functional groups.

Scientific Research Applications

1-Methoxy-3-phenylimidazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-methoxy-3-phenylimidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-4-phenylimidazolidin-2-one (Compound A)

  • Structure : Methyl (-CH₃) at position 1, phenyl at position 4.
  • Synthesis : Prepared via photoredox catalysis using Ru(bpy)₃(PF₆)₂ under blue LED irradiation .
  • The phenyl group at position 4 alters ring strain compared to position 3 substitution.

1-Methyl-3-phenylimidazolidine-2-thione (Compound B)

  • Structure : Methyl at position 1, phenyl at position 3, and a thione (C=S) replacing the ketone (C=O).
  • Synthesis : Derived from thiourea intermediates using sodium hydride in THF .
  • Melting point: 404.7–404.9 K, higher than typical ketone analogues due to stronger intermolecular interactions .

1-Allyl-3-phenyl-2-thioxoimidazolidin-4-one (Compound C)

  • Structure : Allyl (-CH₂CH=CH₂) at position 1, thioxo (C=S) at position 2, and phenyl at position 3.
  • Synthesis : Utilizes methyl iodide and DMF for alkylation .
  • Thioxo groups enhance electrophilicity at the carbonyl position .

1-(m-Tolyl)-2-imidazolidinone (Compound D)

  • Structure : Meta-tolyl (3-methylphenyl) at position 1.
  • Key Features : The methyl group on the aryl ring increases hydrophobicity and may improve membrane permeability in biological systems. Molecular mass: 176.219 g/mol, with a ChemSpider ID: 3510681 .

Structural and Conformational Analysis

  • Torsion Angles: In 1-Methyl-3-phenylimidazolidine-2-thione (Compound B), torsion angles (C2–N2–C5–C10 = 35.6°, C12–N4–C15–C20 = -42.8°) indicate significant phenyl ring twisting due to steric interactions .
  • Crystal Packing : Thione derivatives (e.g., Compound B) exhibit C–H···π interactions stabilizing the lattice, whereas methoxy groups might engage in weaker C–H···O interactions .

Data Table: Key Properties of Imidazolidinone Derivatives

Compound Name Substituents Melting Point (K) Synthesis Method Key Reactivity/Bioactivity Reference
1-Methoxy-3-phenylimidazolidin-2-one 1-OCH₃, 3-Ph N/A Theoretical (analogous to ) Predicted H-bond acceptor
1-Methyl-4-phenylimidazolidin-2-one 1-CH₃, 4-Ph N/A Photoredox catalysis Bioactive intermediate
1-Methyl-3-phenylimidazolidine-2-thione 1-CH₃, 3-Ph, C=S 404.7–404.9 Thiourea cyclization Metal coordination, bioactivity
1-Allyl-3-phenyl-2-thioxoimidazolidin-4-one 1-Allyl, 3-Ph, C=S N/A Alkylation with methyl iodide Electrophilic reactivity
1-(m-Tolyl)-2-imidazolidinone 1-(3-methylphenyl) N/A N/A Enhanced hydrophobicity

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